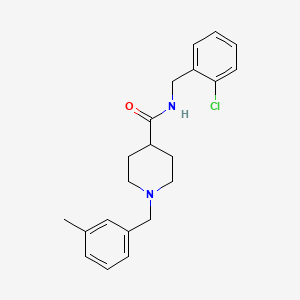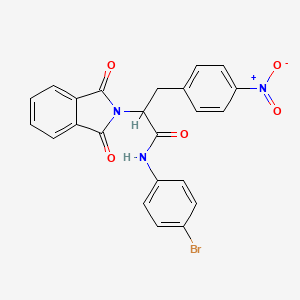![molecular formula C20H32N2O6 B5019227 3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5019227.png)
3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral molecule that contains two morpholine groups and a phenylenebis(oxy) linker. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' is not fully understood. However, it is believed to act as a chiral catalyst or chiral auxiliary in various chemical reactions. Its chiral nature allows it to selectively interact with other chiral molecules, leading to the formation of chiral products.
Biochemical and Physiological Effects:
'3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been used as a chiral selector in the separation of various chiral compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' in lab experiments include its chiral nature, high purity, and ease of synthesis. Its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' in scientific research. These include its use as a chiral auxiliary in the synthesis of new chiral compounds, as a chiral selector in chromatography and capillary electrophoresis, and as a chiral ligand in asymmetric catalysis. Additionally, further studies on its biochemical and physiological effects could lead to new applications in medicine and drug development.
Conclusion:
In conclusion, '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' is a chiral molecule that has been widely used in scientific research due to its unique properties. Its synthesis, mechanism of action, and physiological effects have been studied extensively. It has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' has been achieved using several methods. One of the most commonly used methods involves the reaction of 1,3-dichloro-2-propanol with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dibromo-2-propanol in the presence of a palladium catalyst. This method yields the desired product with high purity and yield.
Aplicaciones Científicas De Investigación
'3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' has been extensively used in scientific research due to its unique properties. It has been used as a chiral ligand in asymmetric catalysis, as a chiral auxiliary in organic synthesis, and as a building block in the synthesis of various chiral compounds. It has also been used as a chiral selector in chromatography and capillary electrophoresis.
Propiedades
IUPAC Name |
1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c23-17(13-21-4-8-25-9-5-21)15-27-19-2-1-3-20(12-19)28-16-18(24)14-22-6-10-26-11-7-22/h1-3,12,17-18,23-24H,4-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKXJKVSWLBHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC(=CC=C2)OCC(CN3CCOCC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5019145.png)
![4-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5019150.png)

![ethyl [4-({[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5019170.png)
![N,N-dimethyl-2-{3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B5019188.png)

![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B5019212.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)

![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5019260.png)